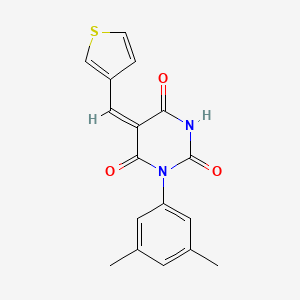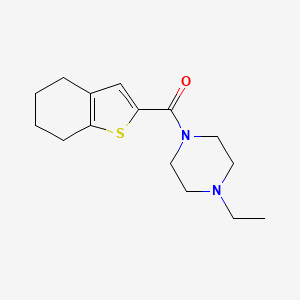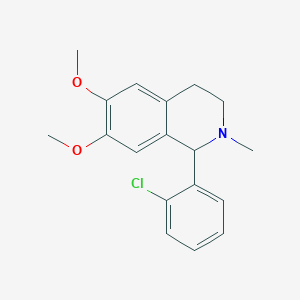
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CDMTIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been widely studied for its potential therapeutic applications in the field of neuroscience. CDMTIQ is a potent dopamine receptor antagonist and has shown promising results in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has shown promising results in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. This compound is a potent dopamine receptor antagonist, and its mechanism of action involves the inhibition of dopamine release in the brain. This property makes it a potential candidate for the treatment of Parkinson's disease, which is characterized by a deficiency of dopamine in the brain.
Wirkmechanismus
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline acts as a selective dopamine receptor antagonist, which means that it inhibits the release of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. The inhibition of dopamine release by this compound leads to a decrease in the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on the brain. It has been demonstrated to have a high affinity for dopamine receptors, which makes it a potent dopamine receptor antagonist. The inhibition of dopamine release by this compound leads to a decrease in the symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. This compound has also been shown to have anxiolytic and antipsychotic effects, which make it a potential candidate for the treatment of anxiety and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high potency and selectivity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its hazardous nature.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. One potential direction is to study its potential therapeutic applications in the treatment of anxiety and schizophrenia. Another direction is to investigate its potential use as a tool for studying the role of dopamine in the brain. Additionally, further research is needed to understand the potential toxicity of this compound and to develop safer methods for handling the compound in the lab.
Synthesemethoden
The synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with 2-chlorophenyl magnesium bromide and subsequent methylation of the resulting product with dimethyl sulfate. The yield of the synthesis process is generally high, and the purity of the compound can be further improved by recrystallization.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-20-9-8-12-10-16(21-2)17(22-3)11-14(12)18(20)13-6-4-5-7-15(13)19/h4-7,10-11,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAPGFSGANFBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198736 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)
![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)
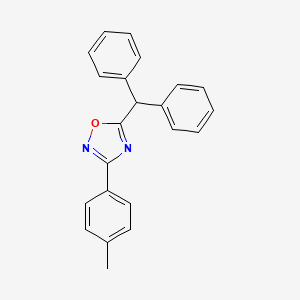
![(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)


![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
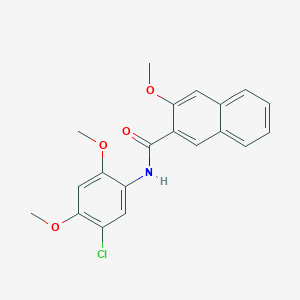
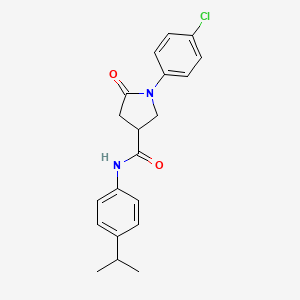
![6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4900653.png)
